molecular formula C12H17NO2 B124718 N-Acetylephedrine CAS No. 2272-83-5

N-Acetylephedrine

Cat. No.: B124718
CAS No.: 2272-83-5
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-CABZTGNLSA-N
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Description

N-Acetylephedrine is an organic compound with a molecular formula of C12H17NO2 This compound is characterized by the presence of a hydroxy group, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylephedrine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Formation of Intermediate: The reaction between (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride leads to the formation of an intermediate compound.

    Final Product: The intermediate compound undergoes further reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetylephedrine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Acetylephedrine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide
  • N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
  • N-[(1R,2S)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide

Uniqueness

N-Acetylephedrine is unique due to its specific structural features, such as the presence of a hydroxy group and an acetamide group

Properties

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177257
Record name N-Acetylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2272-83-5
Record name N-Acetylephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Acetylephedrine compare to ephedrine in terms of its effect on blood pressure?

A1: this compound exhibits a significantly weaker effect on blood pressure compared to its parent compound, ephedrine. Research indicates that while ephedrine demonstrates a potency of 0.23 relative to adrenaline (assigned a potency of 100), this compound's potency is significantly lower at 0.01. [, ] This suggests that N-acetylation significantly reduces the sympathomimetic activity of ephedrine. []

Q2: Does N-acetylation always lead to a decrease in pharmacological activity for sympathomimetic amines?

A2: While N-acetylation generally reduces or even reverses the effects of the parent compound, the impact of acetylation on sympathomimetic amines can vary depending on the specific site of acetylation. For instance, while N-acetyl derivatives consistently showed reduced toxicity and often reversed the effects of the parent compound, O-acetyl derivatives, except for O-diacetylphenylephrine, exhibited higher toxicity. [] This highlights the importance of considering both the type and position of chemical modifications when evaluating the structure-activity relationship.

Q3: What is the impact of this compound on locomotor activity in mice compared to ephedrine?

A3: While ephedrine has been observed to increase locomotor activity in mice, its N-acetylated derivative, this compound, demonstrates the opposite effect. [] This suggests that N-acetylation can drastically alter the pharmacological profile of sympathomimetic amines, leading to a loss or even reversal of activity in certain cases.

Q4: Are there any known crystallographic studies on this compound?

A5: While the provided abstracts do not contain specific details about crystallographic data for this compound, one study mentions investigating the crystal structures of this compound along with ephedrone (methcathinone) hydrochloride and N-acetylephedrone. [] This suggests that crystallographic data for this compound might be available in the full text of the cited research article.

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